Anipamil is a synthetic phenylalkylamine compound developed as a long-acting calcium channel blocker. [, , , , , , , , , , , , , , , , , , ] It acts as a competitive antagonist at phenylalkylamine binding sites in cardiac membranes, similar to other calcium antagonists. [] Anipamil demonstrates a slow onset of action and prolonged duration of effect compared to verapamil, another calcium channel blocker. [, , , , , ]
Anipamil is sourced from various chemical suppliers and is recognized for its pharmaceutical applications. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its classification as a calcium channel antagonist. The compound is often encountered in both research settings and clinical applications.
Anipamil hydrochloride can be synthesized using several methods:
The synthesis process must consider factors such as temperature control, reaction time, and purification techniques to ensure high yield and purity of the final product.
Anipamil's molecular structure features a phenylalkylamine core, characterized by a phenyl ring attached to an alkyl chain that includes an amine group. The precise molecular formula is CHNO·HCl, indicating the presence of hydrochloride salt in its pharmacologically active form.
Anipamil undergoes various chemical reactions:
The reaction pathways for these transformations are well-documented, allowing for the exploration of various derivatives that can be utilized in further applications.
Anipamil exerts its pharmacological effects primarily through the inhibition of calcium ion influx via L-type calcium channels. This action leads to several physiological outcomes:
These mechanisms contribute to its therapeutic efficacy in managing cardiovascular diseases.
Anipamil has several scientific and medical applications:
The discovery and development of phenylalkylamine calcium channel blockers represent a pivotal advancement in cardiovascular pharmacology. The foundational work began in the early 1960s when pharmaceutical companies initiated targeted programs to discover coronary dilators for angina treatment. Knoll AG pioneered this chemical class with the development of verapamil (initially designated D365), which was first synthesized during coronary dilator screening programs [7]. Belgian and French laboratories subsequently contributed to pharmacological characterization, with Paul Janssen's team developing early diphenylmethylpiperazines [7]. The critical conceptual breakthrough occurred when pharmacological studies revealed these compounds interfered with calcium translocation in vascular tissue. Researchers led by Godfraind demonstrated in 1968 that drugs like lidoflazine and cinnarizine antagonized calcium-evoked contractions in depolarized arteries, leading to the term "calcium antagonists" [7]. Concurrently, Albrecht Fleckenstein's electrophysiological studies on verapamil established its specific inhibitory action on electromechanical coupling in cardiac tissue [7]. This dual vascular and cardiac targeting defined the first-generation phenylalkylamines.
The quest for improved therapeutic profiles drove second-generation development, including anipamil (LU 42668). Researchers sought agents with:
Anipamil emerged as a verapamil analogue specifically engineered through molecular modification to address these needs, marking an evolution toward tissue-selective calcium channel blockade [2] [8].
Table 1: Evolution of Phenylalkylamine Calcium Channel Blockers
Generation | Representative Compounds | Primary Development Goals | Timeline |
---|---|---|---|
First | Verapamil, Gallopamil | Coronary dilation, angina management | Early 1960s |
Second | Anipamil | Extended duration, myocardial selectivity, reduced reflex tachycardia | 1980s |
Anipamil (IUPAC name: 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile) shares the fundamental phenylalkylamine backbone with verapamil but features critical modifications that confer distinct pharmacological properties. The molecular structure incorporates:
These structural alterations yield a molecule with molecular weight 520.79 g/mol (C₃₄H₅₂N₂O₂), significantly larger than verapamil's 454.6 g/mol [6] [8]. The structural modifications directly impact receptor interaction kinetics. Binding studies demonstrate anipamil's slower dissociation rate from myocardial L-type calcium channels compared to verapamil, attributed to stronger hydrophobic interactions with channel subunits [5]. This translates to prolonged channel occupancy despite similar initial binding affinity. Experimental evidence shows anipamil's negative inotropic effects persist for >12 hours after washout in isolated rabbit hearts, whereas verapamil's effects reverse completely within 3 hours [5].
Table 2: Structural and Binding Properties of Anipamil vs. Verapamil
Property | Anipamil | Verapamil | Functional Consequence |
---|---|---|---|
Molecular Weight | 520.79 g/mol | 454.6 g/mol | Enhanced membrane partitioning |
Key Functional Groups | Nitrile, tetradecyl chain | Tertiary amine, isopropyl | Increased hydrophobicity, prolonged binding |
Myocardial Binding Kinetics | Slow dissociation (t½ >12h) | Rapid dissociation (t½ <3h) | Extended duration of action |
Anipamil exhibits a distinct hemodynamic profile versus verapamil, characterized by differential effects across vascular beds and organs. Microsphere blood flow studies in pentobarbitone-anesthetized rats reveal anipamil produces:
This organ-specific action diverges from verapamil's more uniform vasodilation and likely stems from anipamil's preferential interaction with vascular calcium channels in resistance vessels of muscular beds. Crucially, anipamil administration avoids reflex tachycardia – a limitation observed with verapamil – due to its myocardial binding characteristics that dampen compensatory sympathetic activation [2] [8]. In hypertensive rabbit models, anipamil (40 mg oral daily) significantly reduced aortic smooth muscle thickening while promoting differentiated contractile phenotypes in vascular smooth muscle cells [2].
Anipamil demonstrates superior antiarrhythmic properties in experimental models. In conscious rats subjected to coronary artery occlusion:
This enhanced antiarrhythmic profile stems from anipamil's combination of prolonged channel binding and additional modulation of intracellular calcium stores, stabilizing cardiomyocyte electrophysiology during ischemic stress.
Anipamil exhibits vascular effects extending beyond hemodynamic modulation. In cholesterol-fed rabbit models:
These effects position anipamil uniquely among phenylalkylamines, offering potential vascular remodeling benefits beyond blood pressure control. The drug modulates smooth muscle phenotype toward contractile differentiation states, reducing proliferative responses to hypertensive or hyperlipidemic stimuli.
Table 3: Comparative Functional Properties in Experimental Models
Functional Domain | Anipamil Properties | Verapamil Properties |
---|---|---|
Regional Blood Flow | ↑ Cardiac, hepatic, skeletal muscle; ↓ Renal | Generalized vasodilation |
Antiarrhythmic Efficacy | Persistent VT suppression (>30 min post-washout) | Transient protection |
Vascular Protection | Plaque reduction (52%), phenotype modulation | Limited structural effects |
Subcellular Calcium | Inhibits mitochondrial uptake | Minimal mitochondrial interaction |
In rat models of subtotal nephrectomy (chronic kidney disease simulation):
This renoprotection appears linked to anipamil's preferential afferent arteriole dilation and reduced glomerular hypertension, demonstrating organ-specific benefits beyond verapamil's capabilities.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7